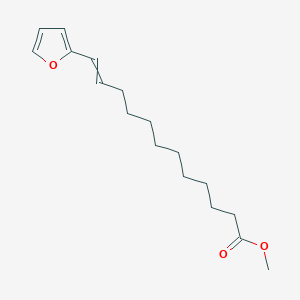

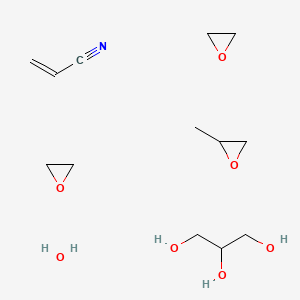

2-Methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyloxirane; oxirane; propane-1,2,3-triol; prop-2-enenitrile; hydrate is a complex compound with multiple functional groupsIt is an important industrial chemical used as an intermediate in the production of various materials

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyloxirane (Propylene Oxide): It can be synthesized via two main methodsthe chlorohydrin process and the direct oxidation process. In the direct oxidation process, propylene is oxidized using an organic hydroperoxide, such as tert-butyl hydroperoxide.

Oxirane (Ethylene Oxide): It is typically produced by the oxidation of ethylene in the presence of a silver catalyst at high temperatures.

Propane-1,2,3-triol (Glycerol): It can be obtained as a byproduct of biodiesel production through the transesterification of triglycerides with methanol.

Prop-2-enenitrile (Acrylonitrile): It is produced by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile.

Análisis De Reacciones Químicas

Types of Reactions

-

2-Methyloxirane (Propylene Oxide)

Hydrolysis: Reacts with water to form propylene glycol.

Polymerization: Can undergo polymerization to form polyether polyols.

Ring-Opening Reactions: Reacts with nucleophiles such as alcohols, amines, and thiols to form various products.

-

Oxirane (Ethylene Oxide)

Hydrolysis: Forms ethylene glycol when reacted with water.

Polymerization: Can polymerize to form polyethylene glycol.

Ring-Opening Reactions: Similar to propylene oxide, it reacts with nucleophiles to form various products.

-

Propane-1,2,3-triol (Glycerol)

Esterification: Reacts with fatty acids to form triglycerides.

Oxidation: Can be oxidized to form dihydroxyacetone or glyceraldehyde.

-

Prop-2-enenitrile (Acrylonitrile)

Polymerization: Can polymerize to form polyacrylonitrile.

Addition Reactions: Reacts with nucleophiles such as amines and alcohols.

Aplicaciones Científicas De Investigación

2-Methyloxirane (Propylene Oxide): Used in the production of polyurethane foams, resins, and as a fumigant.

Oxirane (Ethylene Oxide): Used as a sterilizing agent, in the production of ethylene glycol, and as a precursor for various chemicals.

Propane-1,2,3-triol (Glycerol): Used in pharmaceuticals, cosmetics, food industry, and as a cryoprotectant.

Prop-2-enenitrile (Acrylonitrile): Used in the production of plastics, synthetic rubber, and as a precursor for various chemicals.

Mecanismo De Acción

2-Methyloxirane (Propylene Oxide): Acts as an alkylating agent, reacting with nucleophilic sites in biological molecules, leading to cytotoxicity and genotoxicity.

Oxirane (Ethylene Oxide): Similar to propylene oxide, it acts as an alkylating agent, leading to DNA damage and mutagenesis.

Propane-1,2,3-triol (Glycerol): Functions as a humectant, solvent, and preservative in various applications.

Prop-2-enenitrile (Acrylonitrile): Acts as a monomer in polymerization reactions, forming polyacrylonitrile.

Comparación Con Compuestos Similares

2-Methyloxirane (Propylene Oxide): Compared to ethylene oxide, it has a higher boiling point and is less reactive.

Oxirane (Ethylene Oxide): More reactive than propylene oxide due to the smaller ring size and higher ring strain.

Propane-1,2,3-triol (Glycerol): Compared to other polyols, it has higher solubility in water and is more hygroscopic.

Prop-2-enenitrile (Acrylonitrile): Compared to other nitriles, it is more reactive due to the presence of the double bond

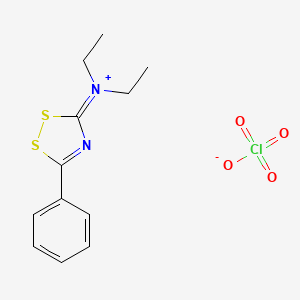

Propiedades

Número CAS |

63791-22-0 |

|---|---|

Fórmula molecular |

C13H27NO7 |

Peso molecular |

309.36 g/mol |

Nombre IUPAC |

2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;hydrate |

InChI |

InChI=1S/C3H3N.C3H8O3.C3H6O.2C2H4O.H2O/c1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;2*1-2-3-1;/h2H,1H2;3-6H,1-2H2;3H,2H2,1H3;2*1-2H2;1H2 |

Clave InChI |

WDNNZRJYKFIWAQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CO1.C=CC#N.C1CO1.C1CO1.C(C(CO)O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)

![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)

![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)

![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)